

# Govorestat in SORD Deficiency: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Govorestat** (AT-007) for the treatment of Sorbitol Dehydrogenase (SORD) Deficiency, focusing on the validation of biomarkers and clinical outcomes. As there are currently no approved alternative therapies for SORD deficiency, this guide compares **Govorestat** against a placebo, based on data from the Phase 2/3 INSPIRE clinical trial.

## **Understanding SORD Deficiency and the Role of Govorestat**

Sorbitol Dehydrogenase Deficiency is a rare, progressive neuromuscular disorder caused by mutations in the SORD gene. This genetic defect impairs the function of the sorbitol dehydrogenase enzyme, which is responsible for converting sorbitol to fructose in the polyol pathway. Consequently, individuals with SORD deficiency accumulate toxic levels of sorbitol in their tissues, particularly in peripheral nerves and motor neurons. This accumulation leads to axonal neuropathy, resulting in symptoms such as muscle weakness, sensory loss, and decreased mobility.

**Govorestat** is a potent and selective aldose reductase inhibitor (ARI). Aldose reductase is the enzyme that catalyzes the conversion of glucose to sorbitol. By inhibiting this enzyme, **Govorestat** effectively blocks the production of sorbitol, addressing the underlying cause of SORD deficiency.





Click to download full resolution via product page

Figure 1: Polyol Pathway and Govorestat's Mechanism of Action.

# Biomarker and Clinical Outcome Data: Govorestat vs. Placebo



The following tables summarize the key quantitative data from the INSPIRE (INvestigating Sorbitol Pathway In REsponse to AT-007) trial, a Phase 2/3, randomized, double-blind, placebo-controlled study.

**Table 1: Primary Biomarker - Blood Sorbitol Reduction** 

| Time Point     | Govorestat Group                                     | Placebo Group                             | p-value      |
|----------------|------------------------------------------------------|-------------------------------------------|--------------|
| 90 Days        | Mean reduction of<br>~52% (~16,000<br>ng/mL)[1]      | Not Reported                              | <0.001[1]    |
| 12 Months      | Sustained and statistically significant reduction[2] | No significant change                     | <0.001[3][4] |
| 18 & 24 Months | Sustained reduction maintained[1][3][4]              | Not Applicable (Open-<br>label extension) | -            |

Note: Specific mean and standard deviation values for the placebo group at 90 days and for both groups at 12, 18, and 24 months were not publicly available in a tabulated format.

**Table 2: Clinical Outcome Measures at 12 Months** 

| Outcome Measure                                       | Govorestat Group                                   | Placebo Group         | p-value     |
|-------------------------------------------------------|----------------------------------------------------|-----------------------|-------------|
| Correlation of Sorbitol<br>Reduction with CMT-<br>FOM | Statistically significant correlation[2]           | Not Applicable        | 0.05[2]     |
| CMT Health Index<br>(CMT-HI)<br>Improvement           | Statistically significant improvement[3][4]        | No significant change | 0.01        |
| 10-Meter Walk-Run<br>Test (10MWRT)                    | Not statistically significant improvement[1][3][5] | No significant change | 0.457[3][4] |

CMT-FOM: Charcot-Marie-Tooth Functional Outcome Measure. CMT-HI: Charcot-Marie-Tooth Health Index.



# Experimental Protocols Measurement of Blood Sorbitol by HILIC-LC-MS/MS

This protocol provides a general framework for the quantitative analysis of sorbitol in human plasma using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS).

- 1. Sample Preparation:
- Thaw frozen human plasma samples on ice.
- Precipitate proteins by adding a three- to four-fold excess of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., <sup>13</sup>C<sub>6</sub>-Sorbitol).
- Vortex mix the samples for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions.
- 2. HILIC-LC-MS/MS Analysis:
- Liquid Chromatography:
  - Column: A HILIC column (e.g., SeQuant ZIC-HILIC).
  - Mobile Phase A: Acetonitrile.
  - Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate).
  - Gradient: A gradient from high to low organic content to elute the polar sorbitol.
  - Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
  - Injection Volume: 5-10 μL.



- Mass Spectrometry:
  - Ionization Mode: Electrospray ionization (ESI) in negative mode.
  - Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both sorbitol and the internal standard.
  - Data Analysis: Quantify sorbitol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sorbitol.

## **Charcot-Marie-Tooth Functional Outcome Measure** (CMT-FOM)

The CMT-FOM is a 12-item, clinician-administered assessment of physical function in individuals with Charcot-Marie-Tooth disease.[6][7]

Items Assessed: The 12 items cover a range of functional domains including:

- Upper Limb Function: Grip strength, nine-hole peg test.
- Lower Limb Function: Dorsiflexion strength, sit-to-stand test, four-stair climb.
- Balance and Mobility: Six-minute walk test, timed up and go, standing balance tests.

#### Scoring:

- Each of the 12 items is scored on a scale, and the raw scores are converted to a standardized score.
- The total score provides a comprehensive measure of functional ability.

### Charcot-Marie-Tooth Health Index (CMT-HI)

The CMT-HI is a patient-reported outcome (PRO) measure designed to assess the overall disease burden and health-related quality of life in individuals with CMT.[4][8][9]



Subscales: The CMT-HI consists of 18 subscales covering various aspects of the patient's experience, including:[5][8][9]

- Mobility and foot & ankle strength
- Balance and activity participation
- Hand & finger strength and shoulder & arm strength
- Sensation, pain, and fatigue
- Sleep, emotional health, and social performance
- Cognition, heartburn, constipation, hearing, breathing, and swallowing function

#### Scoring:

- Patients rate the impact of their symptoms on a Likert scale.
- The scores from each subscale are weighted and combined to generate a total CMT-HI score, with higher scores indicating a greater disease burden.[8]

### **Visualizing the Validation Pathway**

The following diagrams illustrate the key workflows and relationships in the biomarker validation for **Govorestat** in SORD deficiency.





Click to download full resolution via product page

Figure 2: INSPIRE Clinical Trial Workflow.





Click to download full resolution via product page

Figure 3: Biomarker and Clinical Outcome Relationship.

### Conclusion

The available data from the INSPIRE trial demonstrates that **Govorestat** leads to a statistically significant and sustained reduction in blood sorbitol levels in patients with SORD deficiency. This reduction in the primary biomarker is correlated with improvements in clinical outcomes as measured by the CMT-FOM and, most notably, the patient-reported CMT-HI. While the primary endpoint of the 10-meter walk-run test was not met at the 12-month interim analysis, the consistent positive trends in biomarker and other clinical measures suggest that **Govorestat** is a promising therapeutic candidate for this debilitating rare disease. Further data from the ongoing open-label extension of the INSPIRE trial will provide more insights into the long-term safety and efficacy of **Govorestat**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Applied Therapeutics Presents Full 12-Month Clinical [globenewswire.com]
- 2. Positive Interim Govorestat Results in SORD Deficiency Phase 3 Trial [synapse.patsnap.com]
- 3. Applied Therapeutics Presents Full 12-Month Clinical Results and New Topline Data from INSPIRE Phase 2/3 Trial of Govorestat in CMT-SORD in Late-Breaking Oral Presentation at the Peripheral Nerve Society 2025 Annual Meeting | Applied Therapeutics [ir.appliedtherapeutics.com]
- 4. The Charcot Marie Tooth Health Index: Evaluation of a Patient Reported Outcome PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmtrf.org [cmtrf.org]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. CMT-HI: The Charcot Marie Tooth Health Index CHeT Outcomes Our Expertise -Center for Health + Technology (CHeT) - University of Rochester Medical Center [urmc.rochester.edu]
- 9. rochester.portals.in-part.com [rochester.portals.in-part.com]
- To cite this document: BenchChem. [Govorestat in SORD Deficiency: A Comparative Guide to Biomarker Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605652#biomarker-validation-for-govorestat-in-sord-deficiency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com